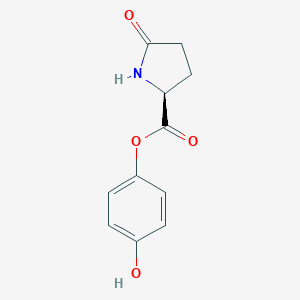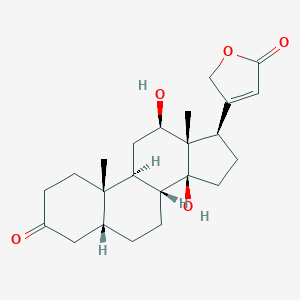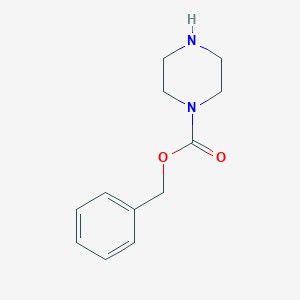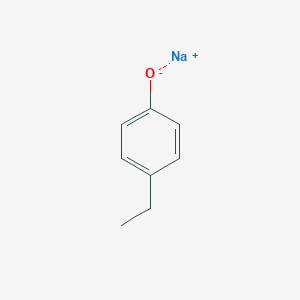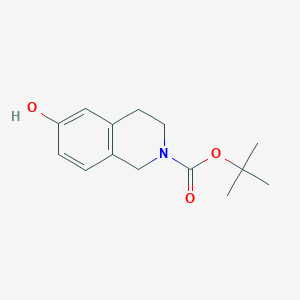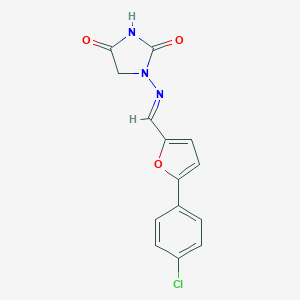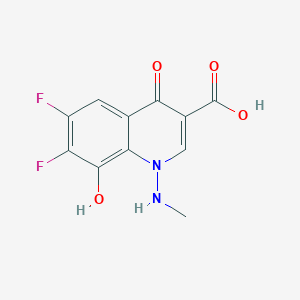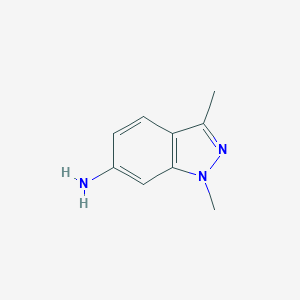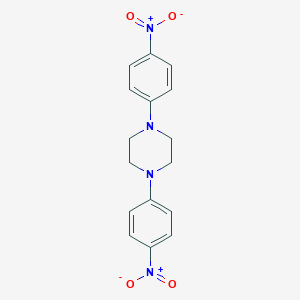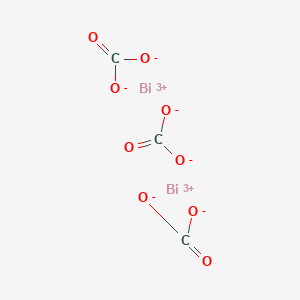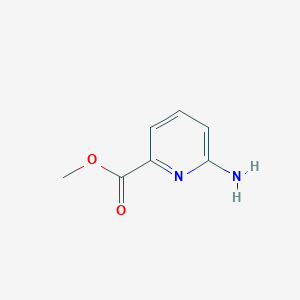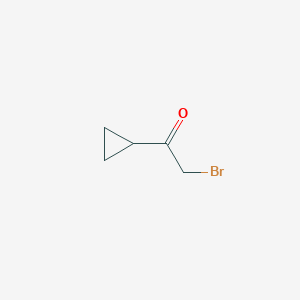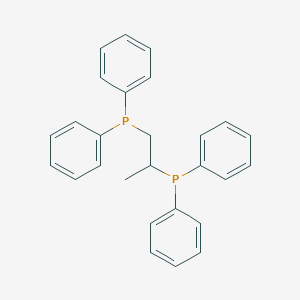![molecular formula C9H11IN2O5 B104865 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione CAS No. 19325-95-2](/img/structure/B104865.png)
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting thymidylate synthase, the compound prevents the formation of new DNA strands, which ultimately leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
Research has shown that 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione has minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Additionally, the compound has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione in lab experiments is its potent antitumor activity against a range of cancer cell lines. Additionally, the compound exhibits good pharmacokinetic properties, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using the compound in lab experiments is its high cost of synthesis, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione. One area of focus is the development of more cost-effective synthesis methods for the compound, which would enable its wider use in research. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for cancer treatment. Finally, research is needed to investigate the potential applications of the compound in other areas, such as antiviral and antibacterial therapies.
Synthesemethoden
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of uracil with iodine and trifluoroacetic acid to form 5-iodouracil. The 5-iodouracil is then reacted with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of a Lewis acid catalyst to form the intermediate compound, which is then treated with potassium carbonate and carbon dioxide to yield 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione has been extensively studied for its potential applications in cancer treatment. Research has shown that the compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Eigenschaften
CAS-Nummer |
19325-95-2 |
|---|---|
Produktname |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
Molekularformel |
C9H11IN2O5 |
Molekulargewicht |
354.1 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1 |
InChI-Schlüssel |
ZPBRIWRUKVZCRW-CCXZUQQUSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)I)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O |
Synonyme |
1-(3'-iodo-3'-deoxyarabinofuranosyl)uracil 3-I-Ara-U |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



